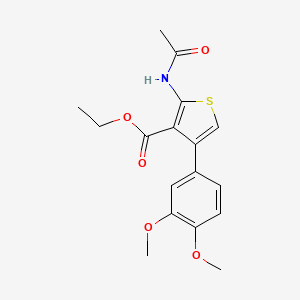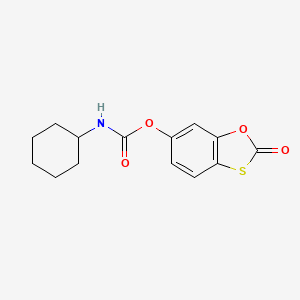![molecular formula C20H23N3O4 B5663802 4-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1-(2-phenylethyl)piperazin-2-one](/img/structure/B5663802.png)
4-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1-(2-phenylethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction This compound is a piperazine derivative, a class of organic compounds known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
- Piperazine derivatives are typically synthesized through reactions involving acetylation, substitution, and aminolysis steps (Wang Xiao-shan, 2011).
- Another method involves high-throughput screening and structure-activity relationship (SAR) analysis to optimize the compound's properties (S. Bollinger et al., 2015).
Molecular Structure Analysis
- The molecular structure of similar compounds is often confirmed using techniques like X-ray diffraction, IR, 1H NMR, and MS, revealing important insights into their conformation and reactivity (K. Kumara et al., 2017).
Chemical Reactions and Properties
- Piperazine derivatives can undergo various chemical reactions, including hydrolysis, and show reactivity towards electrophilic and nucleophilic sites (I. Muszalska, 2004).
Physical Properties Analysis
- Physical properties like solubility, melting point, and crystalline structure are influenced by the molecular conformation and substituents in the piperazine ring (K. Kulig et al., 2007).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are dependent on factors like pH, temperature, and the presence of functional groups in the compound (I. Muszalska & Krzysztof Wituła, 2005).
Propiedades
IUPAC Name |
4-[2-(3-methoxy-2-oxopyridin-1-yl)acetyl]-1-(2-phenylethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-27-17-8-5-10-23(20(17)26)15-19(25)22-13-12-21(18(24)14-22)11-9-16-6-3-2-4-7-16/h2-8,10H,9,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLIZNCKIABNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)N2CCN(C(=O)C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5663724.png)
![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5663727.png)

![5,6-dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5663747.png)
![N'-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5663756.png)
![5-oxo-1-(3-pyridinylmethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5663759.png)
![2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5663780.png)
![3-piperidin-3-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5663783.png)
![rel-(1S,5R)-3-{[1-(cis-4-aminocyclohexyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B5663786.png)
![4-methyl-N-[3-(2-methyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]benzamide](/img/structure/B5663794.png)
![4-[5-(3,4-diethoxybenzyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5663798.png)

![4-[2-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-1-methyl-2-oxoethyl]phenol](/img/structure/B5663812.png)
![7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5663817.png)